molecular formula C17H12N2O B11854096 6-Methoxy-2-phenylquinoline-4-carbonitrile

6-Methoxy-2-phenylquinoline-4-carbonitrile

Cat. No.: B11854096
M. Wt: 260.29 g/mol
InChI Key: CKQDYVYKQDOFOE-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a methoxy group at the 6th position, a phenyl group at the 2nd position, and a carbonitrile group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-phenylquinoline-4-carbonitrile typically involves the following steps:

    Starting Materials: Aniline derivatives and aldehydes are commonly used as starting materials.

    Cyclization: The reaction proceeds through a cyclization process, often catalyzed by transition metals such as palladium or copper.

    Nitrile Formation: The carbonitrile group is introduced using reagents like cyanogen bromide or other nitrile-forming agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-phenylquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Methoxy-2-phenylquinoline-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenylquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Methoxyquinoline-4-carbonitrile: Lacks the phenyl group, leading to different chemical and physical properties.

    2-Phenyl-6-methoxyquinoline: Lacks the nitrile group, which may influence its chemical behavior and applications.

Uniqueness

6-Methoxy-2-phenylquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, phenyl, and nitrile groups allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

6-methoxy-2-phenylquinoline-4-carbonitrile

InChI

InChI=1S/C17H12N2O/c1-20-14-7-8-16-15(10-14)13(11-18)9-17(19-16)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

CKQDYVYKQDOFOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C#N)C3=CC=CC=C3

Origin of Product

United States

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